Home > Products > Screening Compounds P88590 > 4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol
4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol -

4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol

Catalog Number: EVT-6240005
CAS Number:
Molecular Formula: C22H26N2O
Molecular Weight: 334.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (3R)-7-Hydroxy-N-(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl-1,2,3,4-tetrahydroisoquinolinecarboxamide (JDTic) []

    Compound Description: JDTic is a dihydrochloride salt with a specific activity of 15 mCi/mol. This compound was synthesized using carbon-14 labeled D-tyrosine in a 5% yield. Researchers separated the (3R)- and (3S)-diastereomers via a reaction with benzaldehyde, forming 3-phenyl-2,3,10,10a-tetrahydro-5H-imidazo[1,5-b]isoquinolin-1-ones. []

2. 4,4-(1E,1E)-1,1-(Ethane-1,2-Diylbis(Azan-1-Yl-1ylidene))Bis(5-Methyl-2-Phenyl-2,3-Dihydro-1h-Pyrazol-3-Ol) (H2BuEtP) [, , ]

    Compound Description: H2BuEtP is a Schiff base ligand used in solvent extraction studies to remove heavy metals from aqueous solutions. [] Researchers investigated its efficacy in extracting cadmium, iron, nickel, and lead, both independently and in conjunction with auxiliary complexing agents like Ethylenediaminetetraacetic acid (EDTA), oxalate, thiocyanate, and tartrate ions. [, ] This compound has shown potential for multi-metal extraction. [, ]

3. 3-Phenyl-4-[[4-[2-(1-piperidinyl)ethoxy]phenyl]methyl]-2H-1-benzopyran-7-ol (CHF 4056) []

    Compound Description: CHF 4056 is classified as a selective estrogen receptor modulator (SERM) and demonstrates both agonist and antagonist activities towards estrogen receptors. [] Studies show that CHF 4056 effectively mitigates bone loss in ovariectomized rats and decreases serum cholesterol levels without significantly affecting uterine tissue. [] This profile distinguishes it from other SERMs like levormeloxifene and suggests potential as a therapeutic agent. []

4. 4-Butanoyl-2-4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one (HBuP) [, , ]

    Compound Description: HBuP is an organic compound studied for its synergistic effects in heavy metal extraction when used in conjunction with H2BuEtP. [] Researchers have investigated the impact of various acids and anions on the extraction of cadmium and iron using a mixture of H2BuEtP and HBuP. [, ]

5. Anilino-1,4-naphthoquinone Derivatives []

    Compound Description: This refers to a series of derivatives synthesized and evaluated for their anticancer and EGFR inhibitory properties. [] Specifically, compounds 3, 8, and 10 showed promising cytotoxic activity against various cancer cell lines and were identified as potent EGFR inhibitors with nanomolar IC50 values. []

6. 4-Phenyl-3-Butyn-2-One (PBYO) [, ]

    Compound Description: PBYO, an α,β-ketoalkyne, undergoes reductive metabolism in rat liver. [, ] Both the triple bond and the carbonyl group of PBYO are reduced by enzymes in the liver, demonstrating its susceptibility to metabolic transformations. [, ]

7. Trans-4-Phenyl-3-Buten-2-one (PBO) [, ]

    Compound Description: PBO is a metabolite of PBYO, formed by the reduction of the triple bond in PBYO. [, ] This compound also undergoes further reduction to form 4-phenyl-2-butanone (PBA) in the liver. [, ]

8. 4-Phenyl-3-Butyn-2-ol (PBYOL) [, ]

    Compound Description: PBYOL is another metabolite of PBYO generated through the reduction of the carbonyl group. [, ] This compound can be further metabolized to PBO. [, ]

9. 4-Phenyl-2-Butanone (PBA) [, ]

    Compound Description: PBA is a product of the reduction of PBO in the liver. [, ]

10. (3-Methyl-1-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-1H-pyrazol-5-ol) ligand complexes (Co(II) and Cu(II)) []

    Compound Description: These are cobalt(II) and copper(II) complexes synthesized using a diazotization reaction. [] The complexes showed interactions with calf thymus DNA, indicating potential biological activity. [] In silico docking studies suggested they could be potent inhibitors of the Glu-6p enzyme. []

11. 4-{methyl}-3-methyl-1-phenylpyrazol-5-ol (H3L) and its Zn(II), Cu(II), Ni(II) complexes []

    Compound Description: H3L is a ligand that forms complexes with transition metals like zinc, copper, and nickel. [] These complexes demonstrated enhanced antioxidative activity compared to the free ligand, particularly in suppressing superoxide (O2−) and hydroxyl (*OH) radicals. []

12. 2-Methyl-4-(4-(pyridin-4-ylethynyl)phenyl)but-3-yn-2-ol []

    Compound Description: This compound was synthesized via a Sonogashira coupling reaction, utilizing 1,4-diiodobenzene as the starting material. []

13. 8-[(3R)-3-Amino-1-piperidinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione (Linagliptin) []

    Compound Description: Linagliptin is a pharmaceutical compound, specifically a dipeptidyl peptidase-4 (DPP-4) inhibitor used to manage type 2 diabetes. [] It is formulated with excipients like mannitol, copovidone, and magnesium stearate to enhance its stability and delivery. []

14. 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693) []

    Compound Description: GSK690693 is a potent inhibitor of AKT kinase, a key regulator of cell survival and apoptosis. [] It displays nanomolar IC50 values against different isoforms of AKT and effectively inhibits tumor growth in preclinical models. []

15. (S)-(-)-1,3-Diphenyl-2-Propyn-1-OL []

    Compound Description: This compound is an example of a propargylic alcohol synthesized through the enantioselective addition of a terminal alkyne (phenylacetylene) to an aldehyde. []

16. (S)-(-)-4-Methyl-1-Phenyl-2-Pentyn-1,4-Diol []

    Compound Description: Another example of a propargylic alcohol, this compound is synthesized through the enantioselective addition of a terminal alkyne to an aldehyde. [] The specific reaction involves 2-methyl-3-butyn-2-ol as the alkyne source. []

17. (S)-(+)-3-Methyl-[2-(1-piperidinyl)phenyl]butylamine []

    Compound Description: This chiral amine serves as a key intermediate in the synthesis of (S)-repaglinide, a drug for treating type 2 diabetes. [] Its production involves a multi-step process, highlighting its importance in medicinal chemistry. []

18. 4-(2,2,3,5,5-pentamethyl-1-oxa-2-sila-3-cyclopenten-4-yl)indole-3-carboxaldehyde []

    Compound Description: This compound is formed through an unusual 1-oxa-2-sila-3-cyclopentene ring formation during a palladium-catalyzed reaction. [] The reaction involves (3-formylindol-4-yl)thallium(III) bistrifluoroacetate and 2-methyl-4-trimethylsilyl-3-butyn-2-ol. []

19. 3-Methyl-3-buten-1-yne []

    Compound Description: This compound is a product of the dehydration of 2-methyl-3-butyn-2-ol, a reaction typically catalyzed by acidic catalysts. []

20. 3-Z-[1-(4-(N-((4-methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone monoethanesulfonate [, , , , ]

    Compound Description: This compound acts as a receptor tyrosine kinase inhibitor. [] It exists in crystalline form as a hemihydrate and exhibits hygroscopic properties. [] Researchers have characterized its structure and explored its potential use in pharmaceutical compositions. [, , , , ]

21. Ester of (αS, 3R, 4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-α-(phenylmethyl)-1-piperidine propionic acid []

    Compound Description: This crystalline ester, with the general formula where R is C1-C6-alkyl and Z can be hydrochloride, hydrobromide, succinate, or (+)-dibenzoyl tartrate, binds to a specific receptor. [] It shows promise for treating irritable bowel syndrome, idiopathic constipation, and nonulcer dyspepsia. []

22. 1-[(1-substituted-4-piperidinyl)-methyl]-4-piperidine derivatives []

    Compound Description: This group of compounds are agonists of the serotonin receptor-4 (5-HT4) and show potential for treating gastrointestinal disorders. [] Their structures incorporate various substituents, influencing their pharmacological properties. []

23. (E)-Methyl 2-(2-((6-cyclopropyl-2-(phenylamino)pyrimidin-4-yloxy)methyl)phenyl)-3-methoxyacrylate []

    Compound Description: This compound exhibits potent fungicidal activity against various plant pathogens, including Pyricularia oryzae, Phytophthora infestans, Botrytis cinerea, and Colletotrichum lagenarium. []

24. 2-Fluoro-4'-methoxy-3'-[[[(2S,3S)-2-phenyl-3-piperidinyl]amino]methyl]-[1,1'-biphenyl]-4-carbonitrile dihydrochloride (T-2328) []

    Compound Description: T-2328 is a potent and selective antagonist of the tachykinin neurokinin 1 (NK(1)) receptor. [] It exhibits strong antiemetic effects, particularly against cisplatin-induced emesis, highlighting its potential therapeutic value. []

25. N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide []

    Compound Description: This compound belongs to the sulfonamide class, known for their antibacterial properties. [] Its crystal structure reveals a centrosymmetric hydrogen-bonded dimer. []

26. 4,4'-(arylmethylene)-bis(1H-pyrazol-5-ol)s []

    Compound Description: These compounds are synthesized through a one-pot multicomponent condensation reaction using a novel graphene oxide functionalized pyridine-methanesulfonate (GO@PyH-CH3SO3) nanocatalyst. [] The reaction involves an aldehyde and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. []

27. 4-({4-[1-(Methoxyimino)ethyl]anilino}(phenyl)methylene)-3-methyl-2-phenyl-1H-pyrazol-5(4H)-one []

    Compound Description: This compound is characterized by a central pyrazole ring connected to three phenyl rings at various positions. [] Its crystal structure showcases a strong intramolecular N—H⋯O hydrogen bond and weak intermolecular interactions, influencing its packing arrangement. []

28. Basic Esters of 2-Phenyl-3-Methyl-4-Oxo-4H-1-Benzopyran-8-Carboxylic Acid (MFCA) []

    Compound Description: This series of esters was designed as potential antispasmodic agents with improved stability and potency compared to flavoxate. [] Researchers explored various structural modifications, including branching and lengthening the ester chain, incorporating alicyclic tertiary amines, and introducing N-piperidinyl groups. []

29. N,N,N′‐Trimethyl‐N′‐[2‐[[(1R)‐1‐phenyl‐2‐(1‐piperidinyl)ethyl]amino]ethyl]‐1,2‐ethanediamine []

    Compound Description: This chiral tetradentate ligand facilitates enantioselective reactions like alkylations, Michael additions, and aldolizations. [] Its ability to selectively bind and direct reactions makes it valuable in asymmetric synthesis. []

30. 2-Methyl-2-phenyl-propan-1-ol []

    Compound Description: This compound is synthesized through a phase-transfer catalyzed reaction between 2-chloromethyl-2-phenylpropane and sodium hydroxide. [] The reaction utilizes tetrabutylammonium bromide as the phase-transfer catalyst. []

31. 1-Phenyl-3-(4-piperidinyl)-1H-indoles []

    Compound Description: This class of compounds acts as potent and selective antagonists of the serotonin 5-HT2 receptor. [] Researchers have synthesized various derivatives with substitutions at the 2- and 6-positions of the indole ring to study their structure-activity relationships. []

32. (E)-1-((4-Methyl-3-(4-(pyridin-3-yl)amino)phenyl)diazenyl)naphthalein-2-ol []

    Compound Description: This compound demonstrates significant antimicrobial activity against various clinically isolated strains. [] It also exhibits antioxidant activity, effectively scavenging DPPH radicals. []

33. 2-(4-hydroxy-phenyl)-3-methyl-1-[4-(2-piperidin-1-yl-ethoxy)-benzyl]-1H-indol-5-ol hydrochloride (ERA-923) []

    Compound Description: ERA-923 acts as a potent antiestrogen by selectively modulating the estrogen receptor (ER). [] It demonstrates efficacy in inhibiting the growth of both tamoxifen-sensitive and -resistant tumors while lacking uterotropic effects, making it a promising candidate for breast cancer treatment. []

34. 1-Phenyl-3-methyl-4-benzoylpyrazol-5-ol (HL) []

    Compound Description: HL is an organic compound investigated for its synergistic extraction capabilities in conjunction with n-dodecylammonium salts (DDAH+,X−) for recovering zinc and cadmium from various media. []

35. 4-(1-Phenyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[4,3-a]quinoxalines and their 4-halogenopyrazolyl analogs []

    Compound Description: This series of compounds comprises a [, , ]triazolo[4,3-a]quinoxaline core with a 1-phenyl-1H-pyrazol-3-yl substituent at the 4-position. [] Researchers have explored different halogen substitutions on the pyrazole ring to study their effects on the compounds' properties and reactivity. []

36. 4-Methyl-1-phenylbenzo[f]isoquinoline []

    Compound Description: This compound is the product of an unusual reaction where a hydroxyamide or 2-oxazolines, bearing a 1-(2-naphthyl)propan-1-ol moiety, undergo transformation to form the 4-methyl-substituted benzo[f]isoquinoline instead of the expected 3-substituted isomer. []

37. 1,2-{4,4′-di[S(-)-2-methylbutyloxy]phenyl}acetylene and 1-(4-n-alkoxyphenyl)-2-{4′-[S(-)-2-methylbutyloxy]phenyl}acetylene monomers []

    Compound Description: These acetylene monomers are prepared using a palladium-catalyzed phase-transfer coupling reaction involving 2-methyl-3-butyn-2-ol. [] These compounds exhibit interesting liquid crystalline properties, particularly the derivatives with longer alkoxy chains, which show cholesteric mesophases. []

38. (R)- and (S)-4-TIPS-3-Butyn-2-ol []

    Compound Description: These enantiomeric compounds are synthesized via an asymmetric transfer hydrogenation reaction using a chiral ruthenium catalyst. [] They serve as valuable precursors for generating chiral allenylzinc and indium reagents, which are widely employed in asymmetric synthesis. []

Properties

Product Name

4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol

IUPAC Name

4-[4-[(3-anilinopiperidin-1-yl)methyl]phenyl]but-3-yn-1-ol

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

InChI

InChI=1S/C22H26N2O/c25-16-5-4-7-19-11-13-20(14-12-19)17-24-15-6-10-22(18-24)23-21-8-2-1-3-9-21/h1-3,8-9,11-14,22-23,25H,5-6,10,15-18H2

InChI Key

XICGIUUGZZBSOH-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)C#CCCO)NC3=CC=CC=C3

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)C#CCCO)NC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.